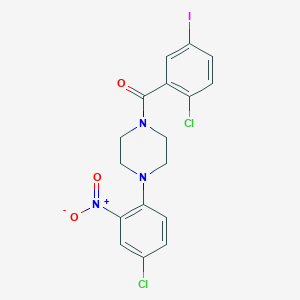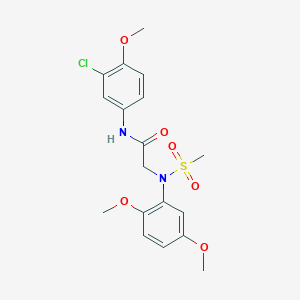![molecular formula C25H27N3O4S B3926787 N-(2-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3926787.png)
N-(2-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide
Descripción general
Descripción
N-(2-methoxyphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide, commonly known as MPB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MPB belongs to the family of sulfonamide compounds, which are known to have a wide range of biological activities.
Mecanismo De Acción
MPB works by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting the activity of CA IX, MPB reduces the acidity of the tumor microenvironment, making it less favorable for cancer cell growth and proliferation. MPB has also been shown to inhibit the activity of other enzymes, such as matrix metalloproteinases, which are involved in tumor invasion and metastasis.
Biochemical and Physiological Effects
MPB has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the expression of cytokines and chemokines. MPB has also been shown to reduce tumor growth and angiogenesis by inhibiting the activity of CA IX and other enzymes involved in tumor growth and metastasis. MPB has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPB in lab experiments is its specificity for CA IX. This allows researchers to study the effects of inhibiting CA IX on various biological processes. However, one of the limitations of using MPB is its potential toxicity. MPB has been shown to have cytotoxic effects on some cell lines, and its toxicity needs to be carefully evaluated before using it in in vivo experiments.
Direcciones Futuras
There are several future directions for the research on MPB. One direction is to study its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its potential use in treating other diseases, such as neurodegenerative diseases and inflammatory disorders. Additionally, further studies are needed to evaluate the safety and efficacy of MPB in in vivo models and clinical trials.
Conclusion
In conclusion, MPB is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It works by inhibiting the activity of CA IX and other enzymes involved in tumor growth and metastasis. MPB has a wide range of biochemical and physiological effects and has been studied for its potential use in treating various diseases. However, its toxicity needs to be carefully evaluated before using it in in vivo experiments. There are several future directions for the research on MPB, including its potential use in combination with other cancer therapies and in treating other diseases.
Aplicaciones Científicas De Investigación
MPB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. MPB has been tested in vitro and in vivo for its efficacy in inhibiting the growth of cancer cells and reducing inflammation. MPB has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S/c1-32-24-15-9-8-14-23(24)28(33(30,31)22-12-6-3-7-13-22)20-25(29)27-18-16-26(17-19-27)21-10-4-2-5-11-21/h2-15H,16-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRIPUZKKLRIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N,2-trimethyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B3926711.png)

![7-benzoyl-3,3-dimethyl-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926726.png)
![2-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3926734.png)
![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-4-methoxybenzamide](/img/structure/B3926737.png)
![4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B3926746.png)
![3,5-dichloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B3926752.png)
![N-[4-(benzyloxy)phenyl]-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B3926756.png)

![1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B3926763.png)
![11-(3,4-dimethoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926769.png)
![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-isobutyl-5-methyldihydro-2(3H)-furanone](/img/structure/B3926774.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B3926781.png)
![N-(2,6-dimethylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B3926785.png)